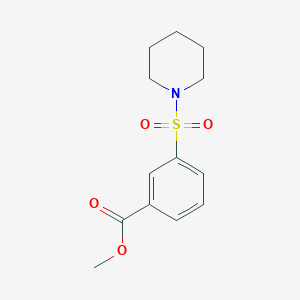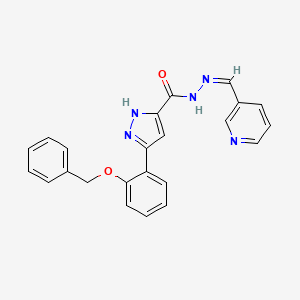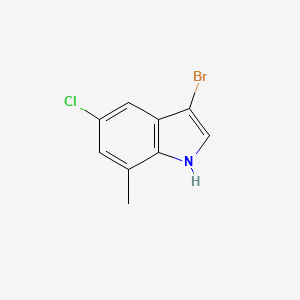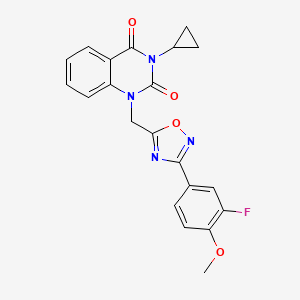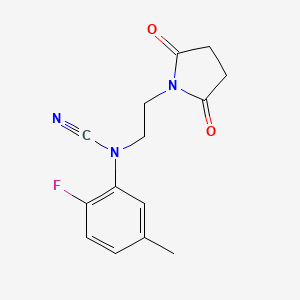![molecular formula C31H44O2 B2549149 2-Isopropyl-5-methylcyclohexyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate CAS No. 346707-41-3](/img/structure/B2549149.png)
2-Isopropyl-5-methylcyclohexyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-5-methylcyclohexyl 4’-octyl-[1,1’-biphenyl]-4-carboxylate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyclohexyl ring substituted with isopropyl and methyl groups, an octyl chain, and a biphenyl carboxylate moiety. It is used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.
Preparation Methods
The synthesis of 2-Isopropyl-5-methylcyclohexyl 4’-octyl-[1,1’-biphenyl]-4-carboxylate involves multiple steps, starting with the preparation of the cyclohexyl ring and its subsequent functionalization. The synthetic route typically includes:
Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a series of cyclization reactions involving isopropyl and methyl substituents.
Attachment of the Octyl Chain: The octyl chain is introduced via alkylation reactions, using octyl halides under basic conditions.
Coupling with Biphenyl Carboxylate: The final step involves the esterification of the cyclohexyl derivative with biphenyl carboxylic acid, using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, employing large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
2-Isopropyl-5-methylcyclohexyl 4’-octyl-[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyclohexyl ring or the biphenyl moiety, using reagents like sodium hydride (NaH) or organolithium compounds.
The major products formed from these reactions depend on the specific conditions and reagents used, often resulting in derivatives with modified functional groups.
Scientific Research Applications
2-Isopropyl-5-methylcyclohexyl 4’-octyl-[1,1’-biphenyl]-4-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules for various studies.
Biology: The compound’s potential biological activities are explored in pharmacological research, including its effects on cellular processes and potential therapeutic uses.
Medicine: Research into its medicinal properties includes studies on its anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Isopropyl-5-methylcyclohexyl 4’-octyl-[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It can bind to specific receptors on cell surfaces, triggering intracellular signaling cascades.
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular functions.
Modulation of Gene Expression: It can influence gene expression by interacting with transcription factors or epigenetic regulators.
Comparison with Similar Compounds
2-Isopropyl-5-methylcyclohexyl 4’-octyl-[1,1’-biphenyl]-4-carboxylate can be compared with similar compounds such as:
2-Isopropyl-5-methylcyclohexyl 4-oxopentanoate: This compound shares a similar cyclohexyl structure but differs in the functional groups attached, leading to different chemical behaviors and applications.
2-Isopropyl-5-methyl-1-heptanol: Another related compound with a similar cyclohexyl ring but different substituents, affecting its physical and chemical properties.
2-Isopropyl-5-methylcyclohexyl propionate:
The uniqueness of 2-Isopropyl-5-methylcyclohexyl 4’-octyl-[1,1’-biphenyl]-4-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for diverse research applications.
Properties
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) 4-(4-octylphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44O2/c1-5-6-7-8-9-10-11-25-13-15-26(16-14-25)27-17-19-28(20-18-27)31(32)33-30-22-24(4)12-21-29(30)23(2)3/h13-20,23-24,29-30H,5-12,21-22H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUORJTVBVQJQNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3CC(CCC3C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H44O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-chloro-5-(trifluoromethyl)phenyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2549067.png)
![[1,1'-Biphenyl]-3,3'-diyldimethanol](/img/structure/B2549068.png)
![4-[1-(tert-Butoxycarbonyl)piperidin-4-ylcarbamoyl]benzoic acid](/img/structure/B2549069.png)
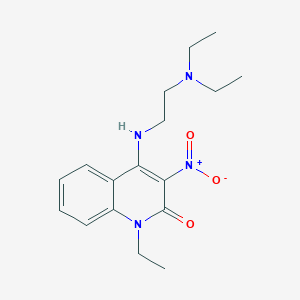
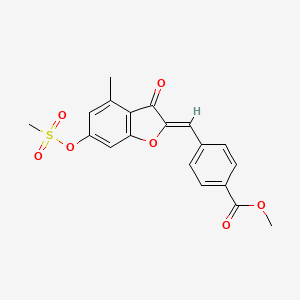

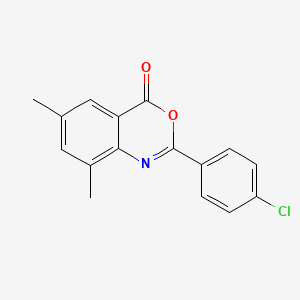
![3-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2549078.png)
